molecular formula C17H23F2NO2S2 B2883623 N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide CAS No. 1365623-17-1

N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide

Numéro de catalogue: B2883623
Numéro CAS: 1365623-17-1
Poids moléculaire: 375.49
Clé InChI: FELWSKIRXQJQFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide, commonly known as DFP-10825, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a critical role in the development and progression of various cancers.

Mécanisme D'action

The mechanism of action of DFP-10825 involves the inhibition of the protein-protein interaction between c-Myc and Max. The c-Myc protein is a transcription factor that plays a critical role in the regulation of cell growth and proliferation. The interaction between c-Myc and Max is critical for the development and progression of various cancers. DFP-10825 binds to the Max protein, preventing it from interacting with c-Myc and disrupting the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent anti-cancer effects in various preclinical models. In vitro studies have shown that DFP-10825 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that DFP-10825 inhibits tumor growth and prolongs survival in mouse models of cancer. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of c-Myc in cancer development and progression. Additionally, DFP-10825 has been shown to be well-tolerated in preclinical studies, indicating that it may have a favorable safety profile for clinical development. However, DFP-10825 has some limitations for lab experiments. The compound is complex and requires a multi-step synthesis process, which may limit its availability for some researchers. Additionally, DFP-10825 has not yet been evaluated in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the study of DFP-10825. One potential direction is to evaluate the safety and efficacy of DFP-10825 in clinical trials. Another potential direction is to explore the use of DFP-10825 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of DFP-10825 and its effects on downstream signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for DFP-10825 may increase its availability for scientific research.

Méthodes De Synthèse

DFP-10825 is a complex molecule that requires a multi-step synthesis process. The synthesis of DFP-10825 involves the reaction of 3-(difluoromethoxy)benzyl bromide with 3-mercaptopropionic acid to form the intermediate compound 1. The intermediate compound 1 is then reacted with 1,5-dibromopentane to form the intermediate compound 2. Finally, the intermediate compound 2 is reacted with N,N-diisopropylethylamine and pentanoyl chloride to form the final product DFP-10825.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by disrupting the interaction between c-Myc and Max, which is critical for the survival and proliferation of cancer cells. DFP-10825 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

Propriétés

IUPAC Name

N-[1-[3-(difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2S2/c1-12(13-5-4-6-14(11-13)22-17(18)19)20-16(21)8-3-2-7-15-9-10-23-24-15/h4-6,11-12,15,17H,2-3,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELWSKIRXQJQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)NC(=O)CCCCC2CCSS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.